molecular formula C7H13N B3156948 (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine CAS No. 84235-33-6

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B3156948
CAS No.: 84235-33-6
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-VQVTYTSYSA-N
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Description

(1S,2S,4R)-Bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of bicyclo[2.2.1]hept-2-ene using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amine with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A structurally similar compound without the amine group.

    Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group instead of an amine group.

    Bicyclo[2.2.1]heptan-2-one: A ketone derivative of the bicyclo[2.2.1]heptane framework.

Uniqueness

(1S,2S,4R)-Bicyclo[221]heptan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433660
Record name (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7242-92-4, 84235-33-6
Record name exo-2-Aminonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7242-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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